3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
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Overview
Description
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a chelation with two Mg2+ ions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the strand transfer of HIV-1 integrase .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indole precursor followed by carboxylation and ethylation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include aminoindole derivatives, halogenated indoles, and other substituted indole compounds.
Scientific Research Applications
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid include other indole derivatives such as:
- 5-Nitroindole-2-carboxylic acid
- 3-Ethylindole-2-carboxylic acid
- 5-Nitroindole-3-carboxylic acid
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The unique combination of the ethyl and nitro groups in this compound imparts distinct properties that make it a valuable compound for research and industrial applications .
Biological Activity
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H10N2O4. The structure features a nitro group and a carboxylic acid functional group attached to the indole ring, which contributes to its reactivity and biological properties.
Indole derivatives, including this compound, interact with various biological targets, influencing numerous cellular pathways. Key mechanisms include:
- Receptor Binding : The compound exhibits high affinity for several receptors, which modulates cellular functions.
- Biochemical Pathways : It influences pathways associated with apoptosis, inflammation, and microbial resistance, making it a candidate for therapeutic applications .
Biological Activities
Research indicates that this compound possesses significant biological activities:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains, potentially serving as an antimicrobial agent.
- Anticancer Properties : Studies suggest it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-HIV Activity : The compound has shown promise as an integrase inhibitor in HIV research, with IC50 values indicating moderate effectiveness in preventing viral replication .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of indole derivatives, including this compound. The compound demonstrated an IC50 value of 32.37 µM against HIV integrase, indicating potential as a therapeutic agent in HIV treatment .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxicity of various indole compounds against cancer cell lines. The results indicated that modifications at the C3 position of the indole core significantly enhanced anticancer activity. For example, derivatives with specific substituents exhibited IC50 values ranging from 10.06 to 15.70 µM, demonstrating improved efficacy over the parent compound .
Table 1: Biological Activity Overview
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-HIV | Inhibits integrase with IC50 = 32.37 µM |
Table 2: Structure-Activity Relationship (SAR)
Compound | Modification | IC50 (µM) | Activity Description |
---|---|---|---|
Parent Compound | None | 32.37 | Moderate anti-HIV activity |
Derivative 4a | C3 - Methoxyphenyl | 10.06 | Enhanced antiviral activity |
Derivative 4b | C3 - Methoxyphenyl | 15.70 | Improved cytotoxicity |
Properties
IUPAC Name |
3-ethyl-5-nitro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEFADFZZDUNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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